2-Benzyl-5-nonyl-1H-pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The atom-economical synthesis of multi-substituted pyrroles from aziridine derivatives involves regiospecific ring-opening by nucleophiles, followed by Paal–Knorr-type cyclization. For 2-benzyl-5-nonyl-1H-pyrrole, the aziridine precursor 1g (bearing a nonyl group at R2) undergoes nucleophilic attack at the aziridine ring’s less substituted carbon. Trimethylsilyl azide (TMSN3) in acetonitrile at 85°C facilitates ring-opening, introducing an azidomethyl group, which subsequently cyclizes with the ketone moiety to form the pyrrole core. The benzyl group is introduced via the aziridine’s N-substituent, ensuring precise regiochemical control (Scheme 1).
Optimization of Reaction Conditions
Key parameters influencing yield include solvent polarity, temperature, and nucleophile reactivity. As shown in Table 1, acetonitrile at 85°C provided optimal results for TMSN3-mediated reactions, achieving 85% yield. Lower temperatures or alternative solvents (e.g., THF, dioxane) resulted in incomplete conversions or side reactions.
Table 1: Optimization of Aziridine Ring-Opening Conditions
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4 | TMSN3 | CH3CN | 85 | 4 | 85 |
Substrate Scope and Limitations
The method accommodates diverse R2 substituents, including aryl and alkyl groups. For example, aziridine 1g (R2 = nonyl) yielded 2-(azidomethyl)-1-benzyl-5-nonyl-1H-pyrrole (2g ) in 82% yield. However, sterically hindered substrates (e.g., tert-butyldimethylsilyloxymethyl) required extended reaction times or elevated temperatures. The benzyl group’s incorporation at the N-position ensured stability during cyclization, avoiding undesired rearrangements.
Iridium-Catalyzed Dehydrogenative Coupling
Catalyst System and Reaction Design
A complementary approach employs iridium complexes with tridentate P,N,P-ligands to catalyze the coupling of secondary alcohols and β-amino alcohols. For 2-benzyl-5-nonyl-1H-pyrrole, benzyl alcohol derivatives and γ-amino alcohols with nonyl substituents undergo dehydrogenation, condensation, and cyclization at 90°C (Scheme 2). The iridium catalyst (0.03 mol%) facilitates hydrogen transfer, enabling mild conditions and high functional group tolerance.
Functional Group Compatibility
The protocol successfully incorporates electron-donating and -withdrawing groups, with yields ranging from 70–90% for α,α-pyrroles. For instance, reactions involving 2-nonanol and benzyl-substituted β-amino alcohols produced the target compound without requiring protective groups. The method’s scalability is highlighted by its application to oligopyrrole synthesis, demonstrating robustness for complex architectures.
Advantages Over Traditional Methods
Compared to aziridine-based routes, this method avoids pre-functionalized aziridines, leveraging readily available alcohols. The low catalyst loading (0.03 mol% Ir) and absence of stoichiometric reagents enhance sustainability, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Efficiency and Atom Economy
The aziridine method excels in atom economy (85–90% yield), whereas the iridium-catalyzed approach offers broader substrate scope and operational simplicity. The former requires specialized aziridine precursors, while the latter utilizes commodity alcohols, reducing synthetic steps.
Practical Considerations
-
Aziridine Route : Requires anhydrous conditions and careful handling of sensitive intermediates.
-
Iridium Route : Demands catalyst optimization but benefits from shorter reaction times (4–6 h vs. 12–24 h).
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-nonyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Nitro-pyrroles, halogenated pyrroles.
Scientific Research Applications
2-Benzyl-5-nonyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronics and sensors due to its conductive properties
Mechanism of Action
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
The following analysis compares 2-Benzyl-5-nonyl-1H-pyrrole with two structurally related benzyl-containing pyrrole derivatives from recent literature ( and ). Key differences in molecular structure, functional groups, and physicochemical properties are highlighted.
Structural and Functional Group Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| 2-Benzyl-5-nonyl-1H-pyrrole | Not reported | C₂₀H₂₉N | 283.45 | Benzyl (C₆H₅CH₂-), nonyl (C₉H₁₉), aromatic pyrrole ring |
| Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | 1445950-86-6 | C₁₄H₁₆N₂O₃ | 260.29 | Benzyl ester, bicyclic hexahydropyrrolo-pyrrole, oxo group |
| Benzyl 3a-Amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | 1445950-75-3 | C₁₄H₁₇N₃O₃ | 275.30 | Benzyl ester, bicyclic hexahydropyrrolo-pyrrole, oxo and amino groups |
Key Observations:
Structural Complexity: 2-Benzyl-5-nonyl-1H-pyrrole is a monosubstituted pyrrole with linear alkyl and benzyl groups. The compounds from and are bicyclic hexahydropyrrolo-pyrrole derivatives, featuring partial saturation (hexahydro) and additional functional groups (oxo, amino, ester) .
Functional Groups: The target compound lacks polar functional groups, whereas the analogs in and contain ester linkages (benzyl carboxylate), oxo groups, and amino substituents.
Molecular Weight and Size: The long nonyl chain in 2-Benzyl-5-nonyl-1H-pyrrole results in a higher molecular weight (283.45 g/mol) compared to the bicyclic analogs (260–275 g/mol). This may influence lipophilicity and membrane permeability in biological systems.
Q & A
Q. What are the recommended synthetic routes for 2-Benzyl-5-nonyl-1H-pyrrole, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole can be approached via multicomponent reactions (MCRs), leveraging methods analogous to those used for structurally similar pyrrole derivatives. For instance, MCRs involving aldehydes, amines, and ketones under basic conditions (e.g., KCO in ethanol) have been effective for constructing pyrrolo[2,3-d]pyrimidinones . Optimization involves:
- Catalyst screening : Testing bases like NaH or DBU to enhance cyclization efficiency.
- Temperature control : Heating at 80–100°C to drive ring closure while avoiding decomposition.
- Monitoring intermediates : Using TLC to track pyrrole intermediate formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the target compound.
Q. Key Data :
| Reaction Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/EtOAc | |
| Temperature | 80–100°C | |
| Catalyst | KCO |
Q. How should researchers characterize the structural integrity of 2-Benzyl-5-nonyl-1H-pyrrole, particularly regarding regiochemistry?
Methodological Answer: Regiochemical confirmation is critical due to the compound’s benzyl and nonyl substituents. Use:
- H-NMR : Identify coupling patterns (e.g., aromatic protons at δ 6.07–6.23 ppm with J = 1.7–3.5 Hz, typical of pyrrole rings) .
- C-NMR : Confirm carbonyl and aromatic carbons (e.g., signals at δ 120–140 ppm for sp carbons) .
- HRMS : Validate molecular weight (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography (if crystalline): Resolve absolute configuration, as done for 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine derivatives .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrrole H (C-3) | 6.07–6.23 | dd | |
| Benzyl CH | 3.39–3.86 | s |
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported biological activities of 2-Benzyl-5-nonyl-1H-pyrrole derivatives?
Methodological Answer: Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigate via:
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5) .
- Stereochemical control : Chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Biological assay standardization : Use positive controls (e.g., chlorfenapyr for insecticidal activity ) and replicate under identical conditions.
- SAR studies : Systematically vary substituents (e.g., nonyl chain length) to isolate activity trends .
Case Study :
Modifying the nonyl chain to shorter alkyl groups (e.g., pentyl) reduced insecticidal activity by 40%, highlighting the chain’s role in lipid membrane penetration .
Q. How can researchers design experiments to elucidate the impact of the nonyl chain length on the compound’s physicochemical properties?
Methodological Answer:
- Log P measurements : Use shake-flask or HPLC methods to quantify hydrophobicity changes .
- Solubility studies : Test in aqueous buffers (pH 1–10) to assess bioavailability.
- Thermal analysis : DSC/TGA to evaluate melting points and thermal stability (e.g., decomposition >250°C observed in pyrrolo[2,3-d]pyrimidinones ).
- Molecular dynamics simulations : Model interactions with lipid bilayers to predict membrane permeability .
Q. What analytical techniques are suitable for resolving contradictory data on the compound’s oxidative stability?
Methodological Answer: Conflicting reports on stability may stem from trace oxidants or light exposure. Address by:
- Forced degradation studies : Expose to HO (3%) or UV light (254 nm) and monitor via LC-MS .
- EPR spectroscopy : Detect free radical formation during oxidation .
- Stability-indicating assays : Use methods validated per ICH guidelines (e.g., USP monograph protocols ).
Q. Example Protocol :
- Sample preparation : Dissolve in methanol (1 mg/mL).
- Stress conditions : 70°C/75% RH for 14 days.
- Analysis : HPLC with PDA detection to quantify degradation products .
Q. How can researchers optimize regioselective functionalization of the pyrrole ring for targeted bioactivity?
Methodological Answer: Regioselectivity challenges arise from the pyrrole ring’s electron-rich nature. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control substitution sites .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions at C-2 or C-5 .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl for NH protection ).
Case Study :
1-Benzyl-5-methyl-2-phenyl-1H-pyrrole derivatives achieved 89% yield via Pd-catalyzed coupling, with regiochemistry confirmed by NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
